![molecular formula C20H31ClN2O2 B5084639 [(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5084639.png)
[(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation.
- Attachment of the oxan-4-ylamino group through nucleophilic substitution.
- Final reduction steps to obtain the methanol group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the 4-chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions at the oxan-4-ylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary amines (R-NH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, [(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol can be compared to other pyrrolidine derivatives with similar functional groups.
- Compounds such as [(2S,4R,5R)-5-(4-bromophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol and [(2S,4R,5R)-5-(4-fluorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2O2/c1-3-23-19(15-4-6-17(21)7-5-15)16(12-20(23,2)14-24)13-22-18-8-10-25-11-9-18/h4-7,16,18-19,22,24H,3,8-14H2,1-2H3/t16-,19+,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEIZFZSJGWQAH-UXPWSPDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1(C)CO)CNC2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@H](C[C@@]1(C)CO)CNC2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B5084562.png)
![N-(2-methoxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5084564.png)
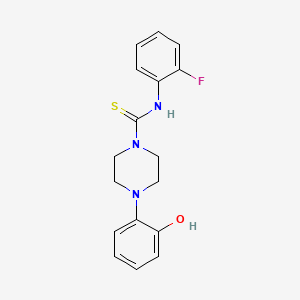
![N-[5-[2-(4-acetamidoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide;hydrobromide](/img/structure/B5084575.png)
![3-(2-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5084586.png)
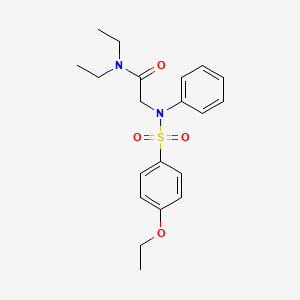
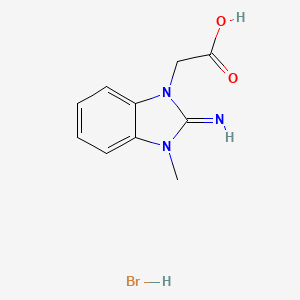
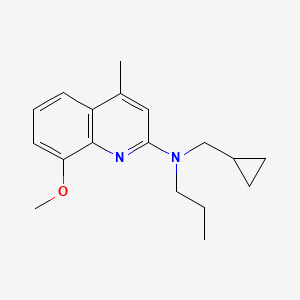
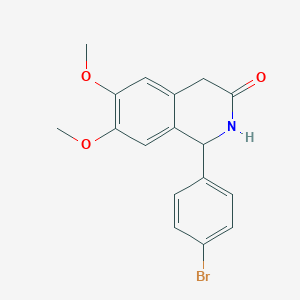
![N-[2-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B5084628.png)
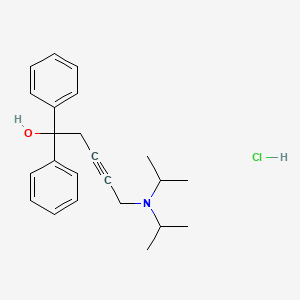
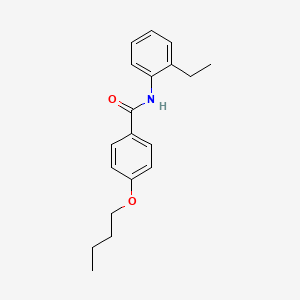
![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide](/img/structure/B5084661.png)
